2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the molecular formula C13H19NO4S . It has a molecular weight of 285.36 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis plays a significant role in drug metabolism, particularly for drugs like LY451395, a potent potentiator of the AMPA receptors. LY451395 is highly metabolized in preclinical species, and its metabolite structures were initially proposed through mass spectrometric data analysis. However, for unambiguous structural characterization, especially regio- and stereochemistry of metabolic changes, nuclear magnetic resonance (NMR) spectroscopy is often required. Despite NMR's lower sensitivity compared to other methods, a study demonstrated the use of microbial-based surrogate biocatalytic systems to produce sufficient quantities of mammalian metabolites of LY451395 for full structural characterization by NMR. This approach not only facilitated the understanding of drug metabolism but also provided analytical standards to monitor and quantify drug metabolites during clinical investigations (Zmijewski et al., 2006).
Antimicrobial Applications
The compound has shown promising antimicrobial applications. A study revealed that cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones was successfully achieved. This process was expedited and the yields were increased when using polyphosphate ester (PPE) in combination with 4-(N,N-dimethylamino)pyridine (DMAP). The synthesized compounds were then screened for their antimicrobial activity, with the Minimum Inhibitory Concentration (MIC) values of these compounds found to be in the range of 0.09–1.0 mg, highlighting their potential in antimicrobial treatments (Zareef et al., 2008).
Antimicrobial and Enzyme Inhibition Activity of Metal Complexes
Another significant application is the synthesis of metal complexes with sulfonamide ligand, 3-methyl-2-(phenylsulfonamido)butanoic acid. These complexes were tested for biological activities including radical scavenging, total antioxidant potential, enzyme inhibition, antifungal, and antibacterial activities. Especially, triorganotin carboxylates exhibited high activity against bacterial strains and fungi, while Ni and Fe carboxylates showed moderate antioxidant activity. Additionally, Ni carboxylates demonstrated notable enzyme inhibition activity, particularly against butyrylcholine esterase (Danish et al., 2021).
Properties
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-4-10-6-8-11(9-7-10)14(19(3,17)18)12(5-2)13(15)16/h6-9,12H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUBSOZZUZZCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C(CC)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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